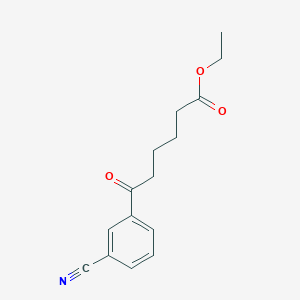

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate

Description

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate is a synthetic organic compound characterized by a hexanoate backbone with a ketone group at the sixth carbon and a 3-cyanophenyl substituent. Its structure combines an ethyl ester moiety, a carbonyl group, and a meta-cyano-substituted aromatic ring. This compound is part of a broader class of 6-oxohexanoate derivatives, which are often explored for their biological activity and utility in pharmaceutical synthesis. For instance, substituted phenyl-6-oxohexanoates are studied as inhibitors of enzymes like HIV-1 RNase H and integrase (IN), where substituent positioning significantly influences activity .

Properties

IUPAC Name |

ethyl 6-(3-cyanophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-15(18)9-4-3-8-14(17)13-7-5-6-12(10-13)11-16/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHITCBZCDXKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293528 | |

| Record name | Ethyl 3-cyano-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-60-2 | |

| Record name | Ethyl 3-cyano-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyano-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3-cyanophenyl)-6-oxohexanoate typically involves the esterification of 6-(3-cyanophenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl 6-(3-cyanophenyl)-6-oxohexanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

Oxidation: Ethyl 6-(3-cyanophenyl)-6-oxohexanoate can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: 6-(3-cyanophenyl)-6-oxohexanoic acid.

Reduction: Ethyl 6-(3-aminophenyl)-6-oxohexanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-cyanophenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol. The cyano group can undergo metabolic transformations, leading to the formation of amines or other derivatives. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Derivatives

Halogen substituents, such as chlorine and fluorine, alter physicochemical and toxicological profiles. For example:

- Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate: This derivative (CAS 898778-14-8) has a molecular weight of 303.18 g/mol and is used in industrial research. Its Safety Data Sheet (SDS) highlights standard handling precautions for halogenated compounds .

- Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate: With a molecular formula of C14H16ClFO3, this compound (CAS 951886-40-1) is marketed as a pharmaceutical intermediate, emphasizing the commercial relevance of halogenated analogs .

Methoxy-Substituted Analogs

Electron-donating groups like methoxy influence solubility and reactivity. Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate (CAS 898752-73-3) has a predicted boiling point of 373.8°C and density of 1.068 g/cm³, suggesting higher hydrophobicity compared to the cyano-substituted parent compound .

Heterocyclic and Thiadiazol Derivatives

Compounds such as Ethyl 6-(5-(2-(4-bromophenylamino)-2-oxoethylthio)-1,3,4-thiadiazol-2-ylamino)-6-oxohexanoate (69% yield, melting point 117–119°C) demonstrate how heterocyclic appendages enhance thermal stability and modulate bioactivity . These derivatives often exhibit distinct NMR profiles, such as δ = 7.63–7.23 ppm for aromatic protons in carboimination products .

Physicochemical Properties

Biological Activity

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate (C15H17NO3) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate is characterized by the presence of a cyanophenyl group, which is known to influence its reactivity and biological interactions. Its molecular structure can be represented as follows:

The biological activity of Ethyl 6-(3-cyanophenyl)-6-oxohexanoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes that are crucial for the synthesis of fatty acids or other biomolecules.

- Receptor Binding : The cyanophenyl moiety may facilitate binding to various receptors, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress.

Antimicrobial Activity

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate has been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that Ethyl 6-(3-cyanophenyl)-6-oxohexanoate can reduce the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 125 |

| IL-6 | 180 | 90 |

| IL-1β | 150 | 75 |

This reduction indicates a potential for therapeutic applications in inflammatory diseases.

Study on Antimicrobial Activity

In a recent study published in Journal of Medicinal Chemistry, Ethyl 6-(3-cyanophenyl)-6-oxohexanoate was tested against a panel of pathogenic bacteria. The study highlighted its effectiveness, particularly against Gram-positive bacteria, suggesting mechanisms involving cell wall disruption and inhibition of protein synthesis.

Study on Anti-inflammatory Properties

A study conducted by Smith et al. (2024) examined the anti-inflammatory effects of Ethyl 6-(3-cyanophenyl)-6-oxohexanoate in a mouse model of arthritis. The results showed a significant reduction in joint swelling and histological evidence of inflammation, supporting its potential use in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.